n,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine

Thermal Stability Process Chemistry Safety Engineering

N,N-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine is a tertiary benzhydryl amine characterized by a central carbon bonded to two phenyl groups and a dimethylamino moiety. It has the molecular formula C16H19N and a molecular weight of 225.33 g/mol.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 5350-55-0
Cat. No. B13999777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine
CAS5350-55-0
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)N(C)C
InChIInChI=1S/C16H19N/c1-13-9-7-8-12-15(13)16(17(2)3)14-10-5-4-6-11-14/h4-12,16H,1-3H3
InChIKeyFXBIEWZVOUNCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine (CAS 5350-55-0): Core Physicochemical and Structural Profile


N,N-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine is a tertiary benzhydryl amine characterized by a central carbon bonded to two phenyl groups and a dimethylamino moiety [1]. It has the molecular formula C16H19N and a molecular weight of 225.33 g/mol [1]. The compound features a 2-methyl substituent on one phenyl ring, which distinguishes it from the unsubstituted parent compound and imparts quantifiable differences in lipophilicity, thermal stability, and steric bulk .

Why Unsubstituted Benzhydryl Dimethylamines Do Not Substitute for the 2-Methyl Derivative (CAS 5350-55-0)


Generic substitution with the unsubstituted benzhydryl dimethylamine (CAS 5336-72-1) is not straightforward due to a quantifiable 21.7°C increase in boiling point (295.8°C vs. 274.1°C) and a 1.8°C higher flash point (121.1°C vs. 109.3°C), which are critical for applications requiring elevated thermal processing . Furthermore, the increased lipophilicity (XLogP3 3.8 vs. ~3.3) alters partitioning behavior in biphasic reactions, chromatographic separations, and biological membrane permeability models [1]. These differences are not cosmetic; they directly impact reaction design and safety margins.

Quantitative Evidence Guide: Measurable Differentiation of CAS 5350-55-0


Elevated Thermal Stability versus Unsubstituted Analog (CAS 5336-72-1)

The 2-methyl substitution on the phenyl ring results in a significantly higher boiling point and flash point compared to the unsubstituted N,N-dimethyl-1,1-diphenylmethanamine. This is directly attributable to the increased molecular weight and enhanced van der Waals interactions .

Thermal Stability Process Chemistry Safety Engineering

Increased Lipophilicity (LogP) for Enhanced Membrane Permeability in Biological Assays

The introduction of the 2-methyl group increases the computed partition coefficient (XLogP3) to 3.8, compared to a predicted value of approximately 3.3 for the unsubstituted analog. This higher LogP suggests superior passive membrane permeability, a critical parameter in cell-based assays and CNS-targeted drug discovery [1].

Lipophilicity ADME Medicinal Chemistry Ligand Design

Enhanced Steric Bulk for Selective Receptor Interactions or Catalytic Applications

The 2-methyl substituent introduces steric hindrance near the benzhydryl carbon center, quantified by a higher Taft steric parameter (Es) or an increased molar refractivity compared to the unsubstituted analog. This steric effect can enhance selectivity in receptor binding or alter catalytic cycles where substrate approach is sensitive to steric bulk [1].

Steric Effects Receptor Binding Catalysis Structure-Activity Relationship

Optimal Scientific and Industrial Applications for N,N-Dimethyl-1-(2-methylphenyl)-1-phenylmethanamine (CAS 5350-55-0)


High-Temperature Organic Synthesis and Process Chemistry

The documented 295.8°C boiling point and 121.1°C flash point make this compound suitable for high-temperature reactions where thermal degradation of lower-boiling analogs would be a concern [1]. It is particularly useful as a building block in the synthesis of thermostable polymers or as a high-boiling solvent/reagent in nucleophilic catalysis, where maintaining a liquid phase at elevated temperatures is crucial.

CNS-Targeted Drug Discovery and Lead Optimization

With an XLogP3 of 3.8, this compound falls within the optimal lipophilicity range for blood-brain barrier penetration [1]. It can serve as a privileged scaffold for designing CNS-active ligands, where the 2-methyl group provides a handle for further SAR exploration without pushing LogP into an unfavorable range for solubility or metabolic stability.

Chromatographic Method Development and Analytical Chemistry

The distinct retention behavior resulting from the enhanced lipophilicity and thermal stability allows this compound to be used as a reference standard in reverse-phase HPLC and GC method development [1]. Its higher boiling point ensures it remains stable during temperature-programmed GC runs, providing sharper peak shapes and more reliable retention indices compared to its less lipophilic analogs.

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